(2Z)-6-(4-fluorobenzyl)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
This compound belongs to the thiazolo-triazine-dione family, characterized by a fused heterocyclic core. Its structure includes a 4-fluorobenzyl group at position 6 and a 2-methyl-2H-chromen-3-ylmethylidene substituent at position 2.
Properties
Molecular Formula |
C23H16FN3O3S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2Z)-6-[(4-fluorophenyl)methyl]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H16FN3O3S/c1-13-16(11-15-4-2-3-5-19(15)30-13)12-20-22(29)27-23(31-20)25-21(28)18(26-27)10-14-6-8-17(24)9-7-14/h2-9,11-13H,10H2,1H3/b20-12- |
InChI Key |
DBVSCMFKXBONLB-NDENLUEZSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)F)S3 |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)F)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(4-fluorobenzyl)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolo[3,2-b][1,2,4]triazine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the thiazolo-triazine ring system.
Introduction of the chromenylmethylidene moiety: This step involves the condensation of a chromenyl derivative with the thiazolo-triazine core, typically using reagents like aldehydes or ketones under acidic or basic conditions.
Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution of a fluorobenzyl halide with the intermediate compound, often using a strong base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-(4-fluorobenzyl)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, using reagents like halides or organometallics.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with thiazole and triazine moieties can exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For instance, studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazines can inhibit tyrosine kinases associated with cancer progression .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. The presence of the fluorobenzyl group enhances its lipophilicity, which may improve its interaction with microbial membranes. In vitro studies have indicated that this compound exhibits effective inhibition against both gram-positive and gram-negative bacteria .
Anti-inflammatory Effects
Research has suggested that similar compounds can possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Materials Science Applications
Photonic Materials
The unique structural features of (2Z)-6-(4-fluorobenzyl)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione make it a candidate for use in photonic materials. Research into its luminescent properties has shown potential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to form stable complexes with metal ions can also lead to enhanced photophysical properties .
Agricultural Chemistry Applications
Pesticide Development
The synthesis of this compound has been explored for its potential use as a pesticide. Its biological activity against pests suggests that it could be developed into a novel agrochemical agent. Studies have indicated that compounds with similar structures can disrupt the endocrine systems of insects or inhibit key metabolic pathways necessary for their survival .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of thiazolo[3,2-b][1,2,4]triazines and evaluated their anticancer activities against multiple cancer cell lines. The results indicated that modifications to the fluorobenzyl group significantly enhanced potency against breast cancer cells.
Case Study 2: Antimicrobial Efficacy
A recent investigation published in Pharmaceutical Biology assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The study concluded that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of (2Z)-6-(4-fluorobenzyl)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Core Structural Analog: (2Z)-6-Benzyl-2-Benzylidene-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione ()
- Substituents: Position 6: Benzyl (non-fluorinated). Position 2: Benzylidene (non-chromenyl).
- The benzylidene group lacks the chromenyl ring’s conjugated π-system, which may limit fluorescence applications.
- Synthesis : Likely synthesized via condensation of aromatic aldehydes with thiazolo-triazine precursors, similar to methods in .
Pyrazole-Substituted Analog: (2Z)-2-{[3-(3-Fluoro-4-Propoxyphenyl)-1-Phenyl-1H-Pyrazol-4-yl]methylene}-6-Phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione ()
- Substituents: Position 2: A pyrazole ring with a 3-fluoro-4-propoxyphenyl group. Position 6: Phenyl (non-fluorinated).
- Key Differences :
- The pyrazole substituent introduces a nitrogen-rich heterocycle, which may enhance hydrogen-bonding interactions.
- The propoxy group increases hydrophobicity compared to the target compound’s chromenyl group.
- Potential Applications: Pyrazole derivatives are often explored for anti-inflammatory or kinase inhibitory activity, suggesting possible pharmacological overlap .
Thiazolo-Pyrimidine Derivatives ()
- Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
- Compound 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
- The chromenyl group’s extended conjugation may improve UV absorption properties compared to trimethylbenzylidene or cyanobenzylidene substituents .
Pyrimido-Quinazoline Derivative: 6,11-Dihydro-2-(5-Methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (Compound 12, )
- Core Structure : Differs significantly (pyrimido-quinazoline vs. thiazolo-triazine-dione).
- The furan substituent in Compound 12 may confer metabolic instability compared to the target compound’s fluorobenzyl group .
Research Findings and Implications
- Synthetic Methodologies :
- Spectroscopic Trends :
- Biological Potential: Fluorinated analogs (e.g., ) and chromenyl derivatives (common in anticoagulants) suggest the target compound could be explored for antimicrobial or fluorescence-based applications .
Biological Activity
The compound (2Z)-6-(4-fluorobenzyl)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity based on available literature and research findings.
Structural Characteristics
This compound is characterized by a thiazolo-triazine core structure, which is known for its diverse biological activities. The presence of the chromenyl and fluorobenzyl substituents may enhance its pharmacological properties.
Anticancer Activity
Research has indicated that compounds with similar thiazole and triazine structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds like triazolethiones have been reported to induce apoptosis in cancer cells by modulating various signaling pathways such as the PI3K/Akt and MAPK pathways .
- Case Study : A study demonstrated that certain derivatives exhibited cytotoxic effects against human breast cancer cell lines (MCF-7), suggesting that this compound may also possess similar activity .
Antimicrobial Properties
Thiazole derivatives are often noted for their antimicrobial potential:
- Activity Spectrum : Compounds structurally related to thiazolo[3,2-b][1,2,4]triazines have shown antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Candida albicans.
- Research Findings : A related study found that certain thiazole derivatives displayed comparable antibacterial activity to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole-containing compounds is well-documented:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation.
- Evidence : Research has shown that thiazole derivatives can significantly reduce inflammation in various animal models of inflammatory diseases .
Pharmacological Profile
| Property | Description |
|---|---|
| Molecular Formula | C20H14FNO2S2 |
| Molecular Weight | 384.052 g/mol |
| Predicted CCS | 186.1 Ų (for [M+H]+) |
| Solubility | Not extensively characterized; further studies required |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
